molecular formula C₂₄H₂₇D₃N₂O₄ B1144680 (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 CAS No. 1246496-66-1

(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3

Cat. No. B1144680
M. Wt: 413.52
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound and related analogs typically involves complex organic synthesis techniques, focusing on constructing the piperazine backbone and introducing specific substituents like ethyl and methoxyphenyl groups at designated positions. Studies such as those by Hsin et al. (2008) and Matecka et al. (1997) provide insight into the synthesis strategies for piperazine derivatives, emphasizing the role of substituents in affecting the compound's affinity for biological targets, like dopamine and serotonin transporters. These works illustrate the meticulous design and execution required to synthesize compounds with precise structural features (Hsin et al., 2008) (Matecka et al., 1997).

Molecular Structure Analysis

The molecular structure of "(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3" is characterized by its stereochemistry and the spatial arrangement of its substituents, which are crucial for its chemical properties and interactions. Research by Zhang et al. (2007) on similar piperazinediones highlights the importance of conformational analysis in understanding the molecule's behavior and reactivity. The specific arrangement of ethyl and methoxyphenyl groups influences the molecule's overall shape and electronic distribution, impacting its chemical reactivity and potential biological interactions (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including substitutions, cyclizations, and transformations into different functional groups, which can alter their chemical and biological properties. The presence of methoxyphenyl and ethyl groups in the compound's structure can influence its reactivity towards nucleophiles and electrophiles, as well as its participation in hydrogen bonding and other non-covalent interactions. Studies like those by Polaske et al. (2009) demonstrate how modifications in the piperazine core can lead to significant changes in molecular behavior and properties, offering insights into the chemical versatility of these compounds (Polaske et al., 2009).

Scientific Research Applications

Synthesis and Characterization

  • The compound shows promise in the field of organic chemistry, particularly in the synthesis and characterization of various derivatives. For example, a study by Mohanraj and Ponnuswamy (2018) focuses on the synthesis, characterization, stereochemistry, and biological investigation of N-acyl-t-3-ethyl-r-2, c-6-bis(4-methoxyphenyl)piperidin-4-ones, highlighting the compound's versatility in chemical synthesis (Mohanraj & Ponnuswamy, 2018).

Biological Activities and Drug Development

  • The compound's derivatives have been studied for their biological activities, which could lead to potential applications in drug development. For instance, Hsin et al. (2008) explored the design and synthesis of various substituted analogs of this compound, evaluating their affinity for dopamine and serotonin transporters. This indicates potential applications in developing therapeutic agents for conditions related to these neurotransmitters (Hsin et al., 2008).

Applications in Neuroscience

  • Some derivatives of this compound have been researched for their potential in treating neurological conditions. Hsin et al. (2003) synthesized optically pure phenyl- and non-phenyl-substituted derivatives, investigating their binding affinity for the dopamine transporter. These findings suggest possible applications in developing treatments for cocaine abuse and other dopamine-related disorders (Hsin et al., 2003).

DNA Binding Studies

  • Additionally, this compound and its derivatives have been used in DNA binding studies, which can be crucial in understanding genetic interactions and drug development processes. The study by Mohanraj and Ponnuswamy (2018) also includes DNA binding studies using Calf Thymus DNA, demonstrating the compound's utility in molecular biology research (Mohanraj & Ponnuswamy, 2018).

Crystallography and Structural Analysis

  • The structural analysis of this compound's derivatives offers insights into their molecular configuration and potential applications in crystallography. For instance, the work of Zhang et al. (2007) on the synthesis and structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione emphasizes the compound's role in crystal structure studies (Zhang et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 4-methoxyphenethylamine is classified as dangerous with a hazard statement indicating it causes severe skin burns and eye damage .

properties

CAS RN

1246496-66-1

Product Name

(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3

Molecular Formula

C₂₄H₂₇D₃N₂O₄

Molecular Weight

413.52

Origin of Product

United States

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